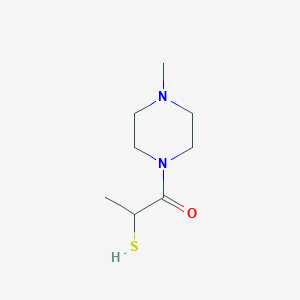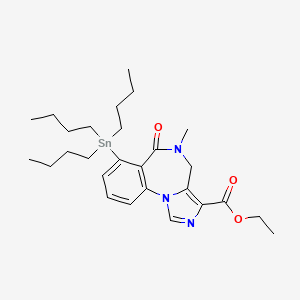![molecular formula C20H14Cl2N6O6S2 B13743029 3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid CAS No. 33508-55-3](/img/structure/B13743029.png)
3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring. The resulting intermediate is then coupled with naphthalene-1,5-disulfonic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, where the naphthalene moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino substituent, while oxidation of the naphthalene moiety can produce naphthoquinone derivatives .
科学研究应用
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid has several scientific research applications, including:
作用机制
The mechanism of action of 3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The naphthalene moiety can intercalate into DNA, disrupting its structure and function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Naphthalene-1,5-disulfonic acid: A key intermediate in the synthesis of dyes and pigments.
2-Methylphenylamine: An aromatic amine used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid is unique due to its combination of the triazine and naphthalene moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
33508-55-3 |
|---|---|
分子式 |
C20H14Cl2N6O6S2 |
分子量 |
569.4 g/mol |
IUPAC 名称 |
3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C20H14Cl2N6O6S2/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26) |
InChI 键 |
FFUPTYQEWMUQFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


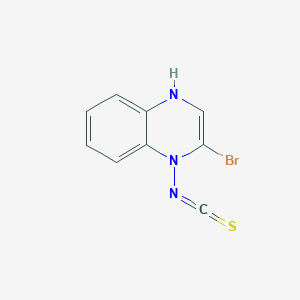
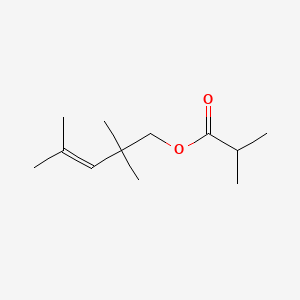

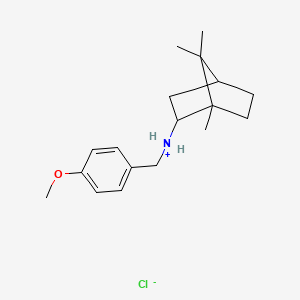
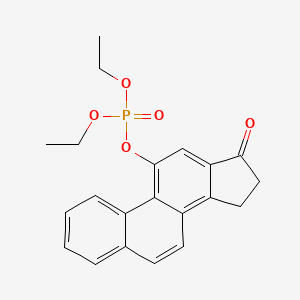
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
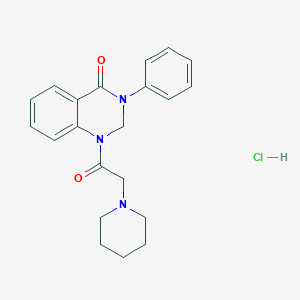
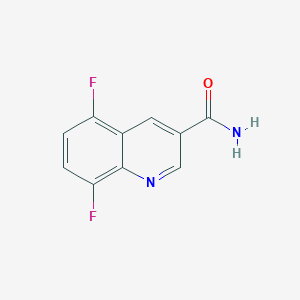
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
